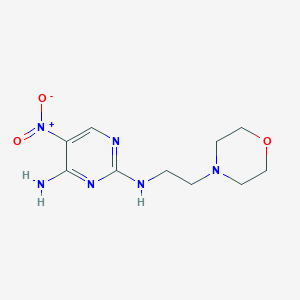![molecular formula C19H14BrClN2OS2 B2408552 3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687567-59-5](/img/structure/B2408552.png)
3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14BrClN2OS2 and its molecular weight is 465.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity on several human cancer cell lines, including MCF-7, HeLa, and HCT-116. These derivatives include similar compounds to the specified chemical, suggesting potential antitumor applications for such compounds (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
- Research conducted by El‐Wahab et al. (2015) explored the antimicrobial effects of heterocyclic compounds similar to the specified chemical when incorporated into polyurethane varnish and printing ink paste. Their findings indicate potential applications in surface coatings for antimicrobial purposes (El‐Wahab et al., 2015).
Dual Inhibitory Activity
- A study by Gangjee et al. (2008) synthesized analogues of thieno[2,3-d]pyrimidine, exhibiting dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests that derivatives of the specified chemical could be significant in pharmacological research targeting these enzymes (Gangjee et al., 2008).
Synthetic Methodology and Intermediate Applications
- The work of Hou et al. (2016) on the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine highlights the importance of such compounds as intermediates in pharmaceutical and chemical fields. This underscores the role of similar compounds in facilitating the synthesis of more complex molecules (Hou et al., 2016).
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIPYCJCVKIKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
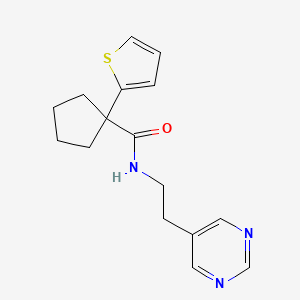
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
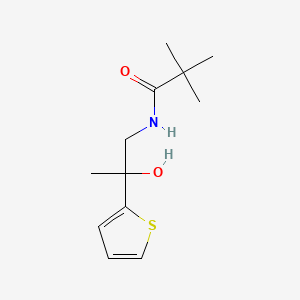
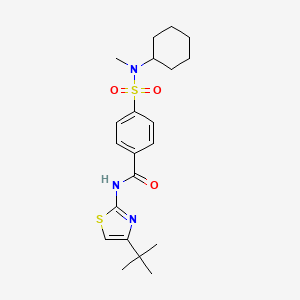
![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)
![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
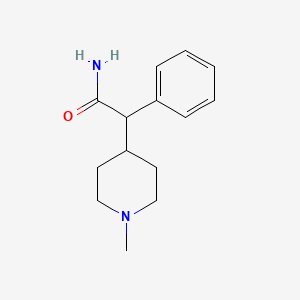
![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)

